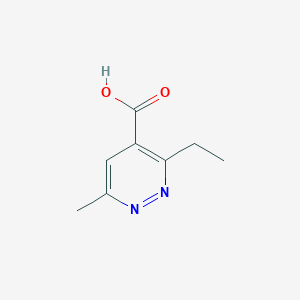![molecular formula C13H19NO B1378748 {1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine CAS No. 1797324-80-1](/img/structure/B1378748.png)
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine
Vue d'ensemble
Description
“{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine” is a chemical compound with the CAS Number: 1797324-80-1 . It has a molecular weight of 205.3 . The compound is in liquid form at room temperature .
Molecular Structure Analysis
The molecular formula of “{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine” is C13H19NO . The InChI Code is 1S/C13H19NO/c14-11-13 (6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11,14H2 .Applications De Recherche Scientifique
Stereoselective Synthesis
A concise and stereoselective method for the synthesis of 2-substituted 1-aminocyclopropanecarboxylic acids demonstrates the utility of cyclopropylamine derivatives in creating amino acid analogues. This method is important for the synthesis of glutamic acid, arginine, homoarginine, and lysine derivatives, showcasing the compound's relevance in producing cyclopropane amino acid analogues (Pradhan et al., 2009).
Biological Evaluation of Derivatives
Cyclopropyl moiety-containing compounds, including derivatives of the discussed chemical structure, have been evaluated for their inhibitory effects on cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These compounds have shown potential in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).
Discovery of Biased Agonists
Research on 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, closely related to the cyclopropylamine structure, identified novel biased agonists with a preference for ERK1/2 phosphorylation or β-arrestin recruitment. These compounds present a diversified therapeutic profile versus side effect profile, indicating their potential in central nervous system pathologies with reduced side effects (Sniecikowska et al., 2020).
Enantioselective Synthesis and Antimicrobial Evaluation
Enantioselective synthesis methods for producing 2-(2-arylcyclopropyl)glycines and evaluating certain cyclopropylamine derivatives for their antimicrobial properties further highlight the chemical's application in creating bioactive molecules. These methodologies open avenues for developing new pharmaceuticals and studying the bioactive conformation of molecules for therapeutic uses (Demir et al., 2004; Visagaperumal et al., 2010).
Conformational Studies
Investigations into the bioactive conformation of histamine H3 receptor antagonists through cyclopropylic strain-based conformational restriction strategies demonstrate the compound's utility in understanding receptor-ligand interactions. This approach helps in elucidating the preferred bioactive conformations of cyclopropylamine compounds, aiding in the design of more effective therapeutic agents (Watanabe et al., 2010).
Safety And Hazards
The safety information available indicates that “{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine” is potentially dangerous. The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
[1-(2-phenylmethoxyethyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c14-11-13(6-7-13)8-9-15-10-12-4-2-1-3-5-12/h1-5H,6-11,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPVBOFNNBBPAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCOCC2=CC=CC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



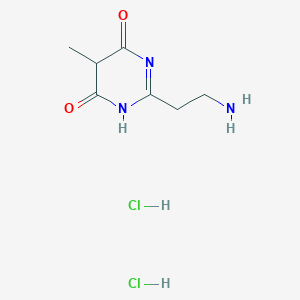
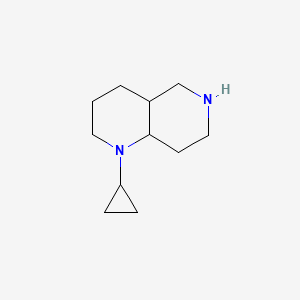
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
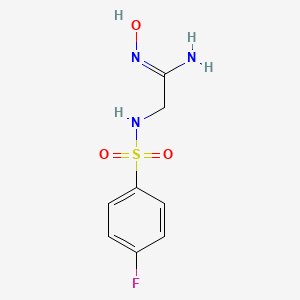

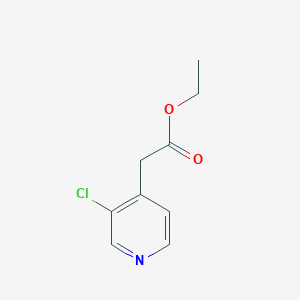
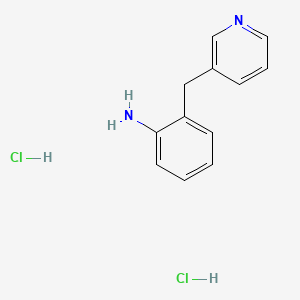
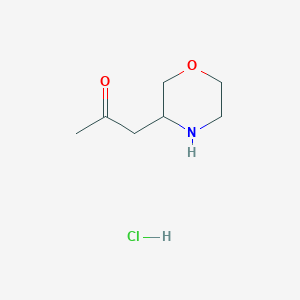
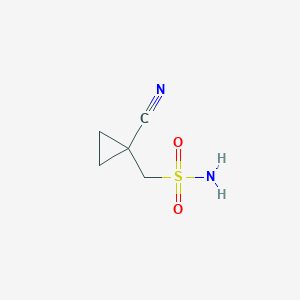
![tert-butyl N-[1-cyano-3-(propan-2-yloxy)propyl]carbamate](/img/structure/B1378682.png)
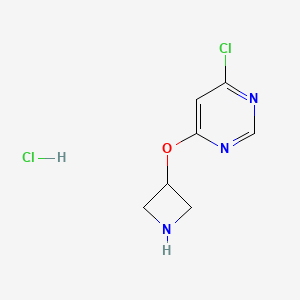
![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

